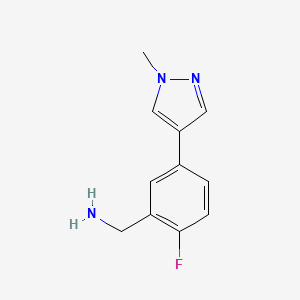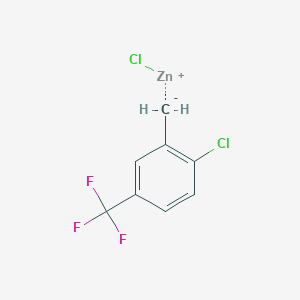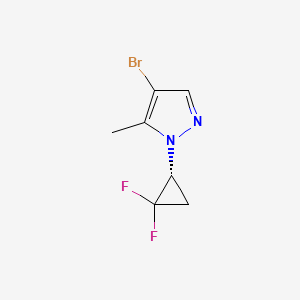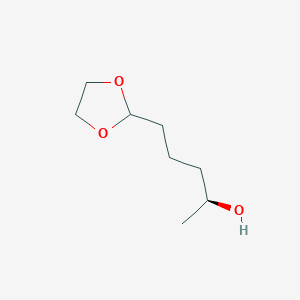![molecular formula C22H23NO B14888269 (R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol CAS No. 1426129-51-2](/img/structure/B14888269.png)
(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-([1,1’-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol is a chiral compound that features a biphenyl group, a benzylamino group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-([1,1’-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through C–H bond activation in benzene over a palladium catalyst supported on graphene oxide.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction where benzylamine reacts with an appropriate electrophile.
Formation of the Propanol Backbone: The propanol backbone can be synthesized through the reduction of a corresponding aldehyde or ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-3-([1,1’-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. .
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce various functional groups onto the benzylamino or biphenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, sodium dichromate, and sulfuric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reflux, distillation, and controlled temperature and pH conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-([1,1’-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-3-([1,1’-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The biphenyl and benzylamino groups can interact with various enzymes and receptors, leading to changes in their activity. The propanol backbone can also play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Phenylpropanol: A chiral alcohol with a similar propanol backbone.
Biphenyl Derivatives: Compounds with similar biphenyl groups.
Uniqueness
®-3-([1,1’-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol is unique due to the combination of its chiral center, biphenyl group, and benzylamino group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
1426129-51-2 |
|---|---|
Formule moléculaire |
C22H23NO |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
(2R)-2-(benzylamino)-3-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C22H23NO/c24-17-22(23-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)20-9-5-2-6-10-20/h1-14,22-24H,15-17H2/t22-/m1/s1 |
Clé InChI |
BAPLXNYCJNONLN-JOCHJYFZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
SMILES canonique |
C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


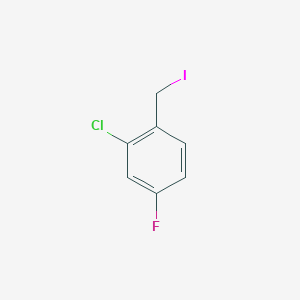
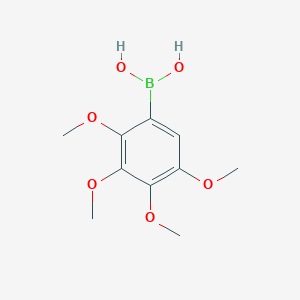
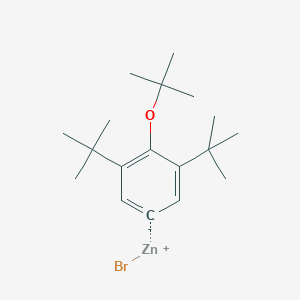

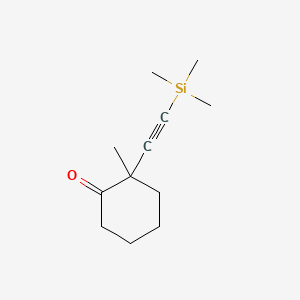
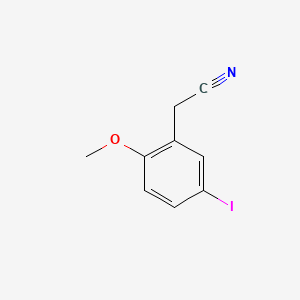
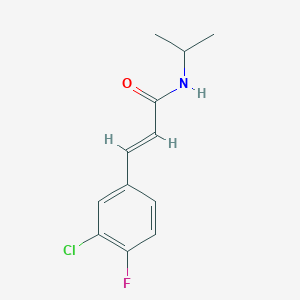
![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
